molecular formula C10H13ClN2S B5803987 1-(3-Chloro-2-methylphenyl)-3-ethylthiourea

1-(3-Chloro-2-methylphenyl)-3-ethylthiourea

Cat. No.: B5803987
M. Wt: 228.74 g/mol
InChI Key: OHKYNBLWIZZFEH-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-methylphenyl)-3-ethylthiourea is a chemical compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, has garnered attention due to its potential as a urease inhibitor, which makes it valuable in medical and agricultural research .

Preparation Methods

The synthesis of 1-(3-Chloro-2-methylphenyl)-3-ethylthiourea typically involves the reaction of 3-chloro-2-methylaniline with ethyl isothiocyanate. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-(3-Chloro-2-methylphenyl)-3-ethylthiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine group.

    Substitution: The chlorine atom in the aromatic ring can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for substitution . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Chloro-2-methylphenyl)-3-ethylthiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-methylphenyl)-3-ethylthiourea as a urease inhibitor involves binding to the active site of the urease enzyme. This binding prevents the enzyme from catalyzing the hydrolysis of urea into ammonia and carbon dioxide, thereby inhibiting its activity . The molecular targets include the nickel ions present in the active site of the urease enzyme, which are essential for its catalytic function.

Comparison with Similar Compounds

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-ethylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2S/c1-3-12-10(14)13-9-6-4-5-8(11)7(9)2/h4-6H,3H2,1-2H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKYNBLWIZZFEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NC1=C(C(=CC=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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